Pantothenic acid calcium salt monohydrate
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Overview
Description
Pantothenic acid calcium salt monohydrate, also known as calcium D-pantothenate, is the calcium salt form of pantothenic acid, which is a water-soluble vitamin B5. This compound is essential for the synthesis and metabolism of proteins, carbohydrates, and fats. It is widely used in dietary supplements, pharmaceuticals, and as a food additive due to its stability and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pantothenic acid calcium salt monohydrate can be synthesized through chemical, chemo-enzymatic, and microbial routes. The chemical synthesis involves the reaction of β-alanine with pantoic acid, followed by the addition of calcium ions to form the calcium salt. Chemo-enzymatic methods use enzymes to catalyze the formation of pantothenic acid, which is then converted to its calcium salt form .
Industrial Production Methods: Microbial fermentation is a promising method for the industrial production of this compound. This method involves the metabolic engineering of microorganisms to produce high yields of pantothenic acid, which is then purified and converted to its calcium salt form .
Chemical Reactions Analysis
Types of Reactions: Pantothenic acid calcium salt monohydrate undergoes various chemical reactions, including:
Oxidation: Under specific conditions, pantothenic acid can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert pantothenic acid derivatives back to their original form.
Substitution: Substitution reactions can occur at the amide or hydroxyl groups of pantothenic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products: The major products formed from these reactions include various derivatives of pantothenic acid, which can have different biological activities and applications .
Scientific Research Applications
Pantothenic acid calcium salt monohydrate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of coenzyme A, which is essential for various biochemical reactions.
Biology: It plays a crucial role in cellular metabolism and energy production.
Medicine: It is used in the treatment of conditions such as acne, wound healing, and diabetic ulceration.
Industry: It is used as a food additive and in the formulation of dietary supplements
Mechanism of Action
Pantothenic acid calcium salt monohydrate exerts its effects by being incorporated into coenzyme A. Coenzyme A is involved in numerous biochemical pathways, including the synthesis and oxidation of fatty acids, the citric acid cycle, and the synthesis of acetylcholine. The compound also protects cells against peroxidative damage by increasing the levels of glutathione .
Comparison with Similar Compounds
Pantothenic acid sodium salt: Similar in function but differs in the cation used.
Pantothenic acid: The free acid form without the calcium ion.
Pantothenol: An alcohol analog of pantothenic acid used in cosmetics
Uniqueness: Pantothenic acid calcium salt monohydrate is unique due to its stability and bioavailability compared to other forms. The calcium ion enhances its solubility and makes it suitable for various pharmaceutical and industrial applications .
Properties
Molecular Formula |
C18H34CaN2O11 |
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Molecular Weight |
494.5 g/mol |
IUPAC Name |
calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;hydrate |
InChI |
InChI=1S/2C9H17NO5.Ca.H2O/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);;1H2/q;;+2;/p-2/t2*7-;;/m11../s1 |
InChI Key |
KUKRZUPDYACRAM-MQIYEYLPSA-L |
Isomeric SMILES |
CC(C)(CO)[C@@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)[C@@H](C(=O)NCCC(=O)[O-])O.O.[Ca+2] |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.O.[Ca+2] |
Origin of Product |
United States |
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